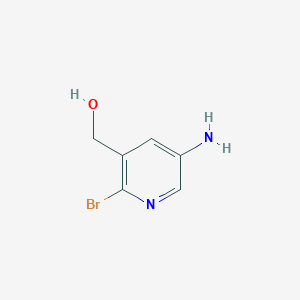(5-Amino-2-bromopyridin-3-yl)methanol
CAS No.: 1805614-52-1
Cat. No.: VC7392810
Molecular Formula: C6H7BrN2O
Molecular Weight: 203.039
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1805614-52-1 |
|---|---|
| Molecular Formula | C6H7BrN2O |
| Molecular Weight | 203.039 |
| IUPAC Name | (5-amino-2-bromopyridin-3-yl)methanol |
| Standard InChI | InChI=1S/C6H7BrN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3,8H2 |
| Standard InChI Key | LYPOVDFPFWNDDG-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1CO)Br)N |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Formula
(5-Amino-2-bromopyridin-3-yl)methanol belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. Its systematic IUPAC name reflects the positions of substituents:
-
Amino group (-NH2) at position 5
-
Bromo atom (-Br) at position 2
-
Hydroxymethyl group (-CH2OH) at position 3
The molecular formula is C6H7BrN2O, with a molecular weight of 203.04 g/mol . Notably, a structural isomer, (5-Amino-3-bromopyridin-2-yl)methanol (CAS 1807033-61-9), has been documented with identical molecular formula and weight but differing substituent positions . This highlights the importance of precise positional descriptors in pyridine derivatives.
Spectroscopic and Crystallographic Data
While direct crystallographic data for (5-Amino-2-bromopyridin-3-yl)methanol is unavailable, related compounds offer insights:
-
Nuclear Magnetic Resonance (NMR): For (6-Bromopyridin-3-yl)methanol (CAS 122306-01-8), characteristic proton signals include δ 8.38 ppm (d, J = 2.5 Hz, 1H, aromatic), 7.59 ppm (dd, J = 8.2, 2.6 Hz, 1H), and 4.42 ppm (s, 2H, -CH2-) . Similar splitting patterns are expected for the target compound.
-
Mass Spectrometry: The molecular ion peak [M+H]+ for (6-Bromopyridin-3-yl)methanol appears at m/z 188.02, while the target compound’s higher molecular weight would shift this to m/z 204.04 .
Synthesis and Reaction Pathways
Direct Synthesis from Pyridine Precursors
The synthesis of brominated pyridinemethanol derivatives typically involves halogenation and hydroxylation steps. For example, (6-Bromopyridin-3-yl)methanol is synthesized via:
-
Bromination: Reaction of pyridinemethanol with brominating agents like N-bromosuccinimide (NBS) in dichloromethane .
-
Chlorination-Hydrolysis: Treatment with thionyl chloride (SOCl2) to form the chloromethyl intermediate, followed by hydrolysis with aqueous silver nitrate .
Example Reaction:
Functionalization of Amino Groups
Introducing amino groups often involves catalytic amination or reduction of nitro intermediates. For (5-Amino-3-bromopyridin-2-yl)methanol, a plausible route includes:
-
Nitration of the pyridine ring followed by selective reduction to the amine.
-
Protection-deprotection strategies to avoid side reactions during bromination.
Physicochemical Properties
Thermodynamic Parameters
Key properties inferred from analogs :
| Property | Value |
|---|---|
| Molecular Weight | 203.04 g/mol |
| Density | ~1.5 g/cm³ (estimated) |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Log P (Octanol-Water) | 1.28 (consensus estimate) |
| Solubility | 1.65 mg/mL in water |
Stability and Reactivity
-
Thermal Stability: Pyridine derivatives are generally stable up to 200°C.
-
Light Sensitivity: Brominated aromatics may degrade under UV light, necessitating storage in amber glass.
-
Reactivity: The hydroxymethyl group undergoes esterification, etherification, and oxidation reactions, while the amino group participates in diazotization and acylation .
Applications in Pharmaceutical Chemistry
Antibiotic and Antiviral Agents
Brominated pyridines are key intermediates in antibiotics. For instance, (6-Bromopyridin-3-yl)methanol is used in synthesizing protease inhibitors targeting viral replication . The amino group enhances bioavailability by forming hydrogen bonds with biological targets.
Fluorescent Probes
The compound’s aromatic system allows conjugation with fluorophores. Derivatives of (5-Amino-3-bromopyridin-2-yl)methanol have been explored as pH-sensitive probes in cellular imaging .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume